3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide
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Overview
Description
3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 3-tert-butoxy-4-hydroxybenzenesulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the sulfonamide group.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-3-cyclopropoxybenzenesulfonamide: Similar in structure but with different positional isomers of the tert-butoxy and cyclopropoxy groups.
3-Tert-butoxy-4-hydroxybenzenesulfonamide: Lacks the cyclopropoxy group, which can affect its chemical properties and reactivity.
Uniqueness
3-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12-8-10(19(14,15)16)6-7-11(12)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H2,14,15,16) |
InChI Key |
UETADXAYZVWHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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